Cas no 1803607-90-0 (tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid)
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid structure](https://ko.kuujia.com/images/noimg.png)
1803607-90-0 structure
상품 이름:tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid 화학적 및 물리적 성질
이름 및 식별자
-
- tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid
-
- 미소: OC(=O)C(O)=O.CC(C)(C)OC(=O)NC1C2CC1CNC2
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173962-0.25g |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 0.25g |
$670.0 | 2023-09-20 | |
Enamine | EN300-173962-0.05g |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
Enamine | EN300-173962-1000mg |
tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate |
1803607-90-0 | 95.0% | 1g |
$1081.0 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011519-1-500MG |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid |
1803607-90-0 | 95% | 500MG |
¥ 4,573.00 | 2023-04-14 | |
A2B Chem LLC | AW09215-500mg |
Oxalic acid tert-butyl n-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate |
1803607-90-0 | 95% | 500mg |
$1146.00 | 2024-04-20 | |
1PlusChem | 1P01BD9B-500mg |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 500mg |
$1208.00 | 2025-03-19 | |
Aaron | AR01BDHN-10g |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 10g |
$15337.00 | 2023-12-14 | |
A2B Chem LLC | AW09215-10g |
Oxalic acid tert-butyl n-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate |
1803607-90-0 | 95% | 10g |
$11758.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011519-1-1g |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid |
1803607-90-0 | 95% | 1g |
¥6857.0 | 2024-04-23 | |
1PlusChem | 1P01BD9B-50mg |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 50mg |
$385.00 | 2025-03-19 |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid 관련 문헌
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
1803607-90-0 (tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid) 관련 제품
- 941047-27-4(1-5-(2-chlorophenyl)furan-2-carbonyl-4-2-(pyrrolidin-1-yl)ethylpiperazine)
- 1805321-55-4(2,4-Diamino-3-(difluoromethyl)pyridine-6-carboxaldehyde)
- 2137570-77-3(5-methyl-1-(5-methylpyrimidin-2-yl)methyl-1H-pyrazol-3-amine)
- 871478-82-9(1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride)
- 862977-16-0(2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline)
- 2172605-17-1(1-fluoro-3-(1-methyl-1H-imidazol-4-yl)aminopropan-2-ol)
- 899732-74-2(N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide)
- 2225146-12-1(lithium(1+) 3-chloro-5,6-dimethylpyridazine-4-carboxylate)
- 1520602-32-7(3-(3-Methoxythiophen-2-yl)-1-methyl-1h-pyrazol-5-amine)
- 893385-06-3(N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1803607-90-0)tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid

순결:99%
재다:1g
가격 ($):1243.0